2-Methoxythiazole-5-carbaldehyde
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Overview
Description
2-Methoxythiazole-5-carbaldehyde is a heterocyclic organic compound belonging to the thiazole family. It is characterized by its yellowish liquid form and pungent odor. The compound has a molecular formula of C5H5NO2S and a molecular weight of 143.17 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxythiazole-5-carbaldehyde typically involves the reaction of thiazole derivatives with methoxy groups under controlled conditions. One common method includes the use of sodium nitrite (NaNO2) and diluted hydrochloric acid (HCl) at low temperatures (0–5°C) to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The compound is stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxythiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The methoxy and aldehyde groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild to moderate conditions.
Major Products: The major products formed from these reactions include oxidized acids, reduced alcohols, and substituted thiazole derivatives .
Scientific Research Applications
2-Methoxythiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxythiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Methoxythiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Thiazole-5-carbaldehyde: Does not have the methoxy group, which affects its solubility and reactivity.
2-Methoxybenzaldehyde: Similar structure but belongs to the benzaldehyde family, leading to different chemical properties
Uniqueness: 2-Methoxythiazole-5-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5-6-2-4(3-7)9-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXZVLUCJBYWFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586175 |
Source
|
Record name | 2-Methoxy-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95453-59-1 |
Source
|
Record name | 2-Methoxy-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-1,3-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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